molecular formula C10H19NO6 B1194209 1-Deoxy-1-morpholino-D-fructose

1-Deoxy-1-morpholino-D-fructose

Cat. No.: B1194209
M. Wt: 249.26 g/mol
InChI Key: JPANQHVKLYKLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Deoxy-1-morpholino-D-fructose is a derivative of D-fructose, where the hydroxyl group at the first carbon is replaced by a morpholino group. This compound is known for its role in glycation assays and is an analog of the 1-deoxy-1-amino-fructose radical found in glycated proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxy-1-morpholino-D-fructose can be synthesized through the reaction of D-fructose with morpholine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the proper formation of the morpholino group at the first carbon position .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-1-morpholino-D-fructose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-Deoxy-1-morpholino-D-fructose involves its interaction with proteins to form glycated productsThese AGEs can affect protein function and are implicated in various diseases, including diabetes and aging .

Comparison with Similar Compounds

1-Deoxy-1-morpholino-D-fructose is unique due to its specific substitution of the hydroxyl group with a morpholino group. Similar compounds include:

These compounds share similar properties but differ in their specific sugar backbones and functional groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one

InChI

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2

InChI Key

JPANQHVKLYKLEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)C(C(C(CO)O)O)O

Synonyms

1-deoxy-1-morpholinofructose
1-DMF

Origin of Product

United States

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